

Cyclohexanecarbonitrile: A Comprehensive Technical Guide for Chemical Intermediates in Research and Development

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Compound of Interest

Compound Name: Cyclohexanecarbonitrile

Cat. No.: B123593

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Introduction

Cyclohexanecarbonitrile, a colorless liquid with the chemical formula $C_6H_{11}CN$, is a versatile and pivotal chemical intermediate in the landscape of organic synthesis. Its unique structural features, comprising a cyclohexane ring and a nitrile functional group, render it a valuable building block for the synthesis of a wide array of more complex molecules. This technical guide provides an in-depth overview of **cyclohexanecarbonitrile**, tailored for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, various synthetic methodologies, key chemical reactions, and significant applications, with a particular focus on its role in the pharmaceutical industry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of **cyclohexanecarbonitrile** is fundamental for its effective use in synthesis and analysis.

Table 1: Physicochemical Properties of **Cyclohexanecarbonitrile**

Property	Value	Reference
CAS Number	766-05-2	[1][2]
Molecular Formula	C ₇ H ₁₁ N	[1]
Molecular Weight	109.17 g/mol	[1]
Appearance	Colorless liquid	[2]
Melting Point	11 °C	[1]
Boiling Point	75-76 °C at 16 mmHg	[1]
Density	0.919 g/mL at 25 °C	[1]
Refractive Index (n ₂₀ /D)	1.4505	[1]
Synonyms	Cyanocyclohexane, Cyclohexyl cyanide	[2]

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of **cyclohexanecarbonitrile**.

Table 2: Spectroscopic Data of **Cyclohexanecarbonitrile**

Spectroscopy	Key Features and Interpretation
¹ H NMR	The proton NMR spectrum of cyclohexanecarbonitrile would be expected to show complex multiplets in the aliphatic region (typically δ 1.2-2.5 ppm) corresponding to the protons of the cyclohexane ring. The proton attached to the carbon bearing the nitrile group (α -proton) would likely appear as a distinct multiplet at a slightly downfield-shifted position (around δ 2.5-3.0 ppm) due to the electron-withdrawing effect of the nitrile group.
¹³ C NMR	The carbon NMR spectrum would show distinct signals for the different carbon atoms in the cyclohexane ring. The carbon of the nitrile group ($C\equiv N$) would appear in the characteristic downfield region for nitriles (around δ 120-125 ppm). The carbon atom of the cyclohexane ring attached to the nitrile group would also be shifted downfield compared to the other ring carbons.
Infrared (IR)	The IR spectrum is characterized by a sharp, strong absorption band around $2240-2260\text{ cm}^{-1}$, which is indicative of the $C\equiv N$ stretching vibration of the nitrile group. The spectrum would also show C-H stretching vibrations for the cyclohexane ring just below 3000 cm^{-1} .
Mass Spectrometry (MS)	The mass spectrum would exhibit a molecular ion peak (M^+) at $m/z = 109$, corresponding to the molecular weight of cyclohexanecarbonitrile. Fragmentation patterns would likely involve the loss of the nitrile group or fragmentation of the cyclohexane ring.

Synthesis of Cyclohexanecarbonitrile

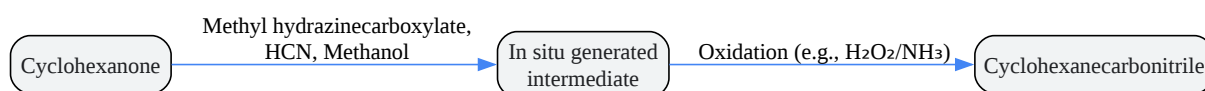
Several synthetic routes to **cyclohexanecarbonitrile** have been developed, with a focus on improving yield, safety, and environmental friendliness. A prevalent method involves the reaction of cyclohexanone.

One-Pot Synthesis from Cyclohexanone

Modern synthetic approaches often favor one-pot procedures due to their efficiency and reduced waste generation. One such method involves the conversion of cyclohexanone to its cyanohydrin, followed by further reactions in the same vessel.[3]

Experimental Protocol: One-Pot Synthesis from Cyclohexanone[3]

- **Reaction Setup:** In a three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine cyclohexanone (0.664 mol), methyl hydrazinecarboxylate (0.709 mol), and glacial acetic acid (0.050 mol) in methanol (150 ml).
- **Reaction:** Reflux the mixture until the concentration of cyclohexanone is below 0.4% as determined by gas chromatography (approximately 60 minutes).
- **Cooling and Addition:** Cool the reaction mixture to room temperature.
- **Oxidation (Example using Hydrogen Peroxide):** Prepare a solution of 30% hydrogen peroxide (75.0 g) and 28% aqueous ammonia (2 ml) in water (15 ml). Add this solution dropwise to the reaction mixture over 3 hours, maintaining the temperature at 40-45°C and the pH between 8 and 9 by the controlled addition of 20% aqueous ammonia.
- **Workup and Isolation:** After the reaction is complete, add cyclohexane (300 ml) to the flask. Separate the organic phase, and remove the cyclohexane by distillation. The crude product is then purified by distillation under reduced pressure to yield **cyclohexanecarbonitrile** (typical yield: 91%).[3]



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Caption: One-pot synthesis of **cyclohexanecarbonitrile** from cyclohexanone.

Key Reactions of Cyclohexanecarbonitrile

The nitrile group of **cyclohexanecarbonitrile** is a versatile functional handle that can be transformed into a variety of other functional groups, making it a valuable intermediate.

Hydrolysis to Cyclohexanecarboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield cyclohexanecarboxylic acid, a key intermediate for various pharmaceuticals and other fine chemicals.

Experimental Protocol: Acid-Catalyzed Hydrolysis

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, add **cyclohexanecarbonitrile** (1 eq.).
- **Reagent Addition:** Add an aqueous solution of a strong acid, such as sulfuric acid (e.g., 50% H_2SO_4).
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Workup and Isolation:** Cool the reaction mixture to room temperature and pour it into ice water. The cyclohexanecarboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Reduction to Cyclohexylmethanamine

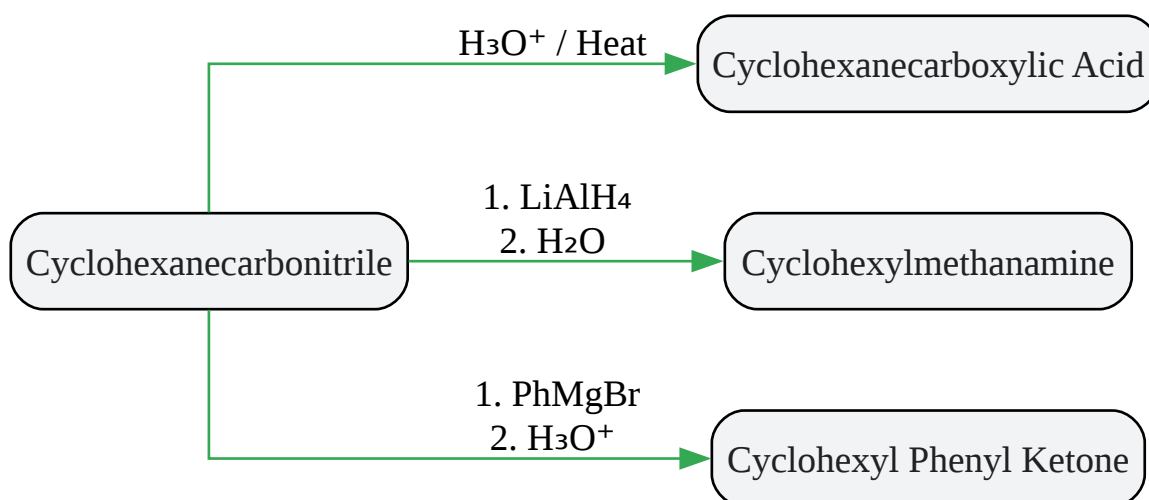
The nitrile group can be reduced to a primary amine, cyclohexylmethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH_4). This amine is a valuable building block in organic synthesis.

Experimental Protocol: Reduction with LiAlH_4 ^[4]

- **Reaction Setup:** In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH_4) (excess, e.g., 2 eq.) in a dry ethereal

solvent such as diethyl ether or tetrahydrofuran (THF).

- **Reagent Addition:** Cool the suspension in an ice bath. Add a solution of **cyclohexanecarbonitrile** (1 eq.) in the same dry solvent dropwise to the LiAlH_4 suspension, maintaining the temperature below 10°C .
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
- **Workup and Isolation:** Carefully quench the reaction by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water. Filter the resulting aluminum salts and wash the filter cake with the ethereal solvent. Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na_2SO_4), filter, and remove the solvent under reduced pressure to obtain cyclohexylmethanamine.



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Caption: Key reactions of the nitrile group in **cyclohexanecarbonitrile**.

Applications in Drug Development

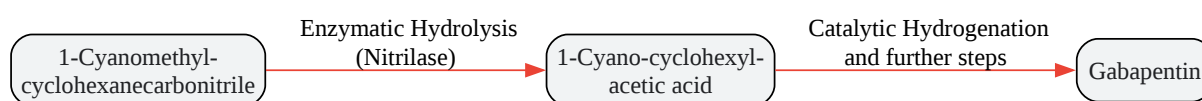
Cyclohexanecarbonitrile and its derivatives are crucial intermediates in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Gabapentin

Gabapentin, an anticonvulsant and analgesic drug, is a prominent example of a pharmaceutical synthesized from a derivative of **cyclohexanecarbonitrile**. The synthesis often proceeds through 1-cyanocyclohexaneacetic acid, which can be derived from **cyclohexanecarbonitrile**. [5][6]

Synthetic Pathway to a Gabapentin Precursor

A key step in some gabapentin syntheses involves the enzymatic hydrolysis of a dinitrile precursor, 1-cyanomethyl-**cyclohexanecarbonitrile**, to form 1-cyano-cyclohexyl-acetic acid.[5] [6] This intermediate is then further processed to yield gabapentin.



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Caption: Simplified pathway to Gabapentin involving a dinitrile intermediate.

Other Pharmaceutical Applications

The versatility of **cyclohexanecarbonitrile** extends to the synthesis of other pharmaceutical agents. For instance, substituted **cyclohexanecarbonitrile** derivatives are used as intermediates in the synthesis of compounds with potential therapeutic applications.[7] The ability to introduce various substituents onto the cyclohexane ring allows for the creation of diverse molecular scaffolds for drug discovery programs.

Conclusion

Cyclohexanecarbonitrile is a chemical intermediate of significant importance, particularly in the pharmaceutical and fine chemical industries. Its straightforward synthesis from readily available starting materials like cyclohexanone, combined with the versatile reactivity of its nitrile group, makes it a valuable building block for the construction of complex molecular architectures. The detailed experimental protocols and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of **cyclohexanecarbonitrile** in their synthetic endeavors and drug development programs. As the

demand for novel therapeutics continues to grow, the role of such versatile intermediates will undoubtedly remain critical in the advancement of medicinal chemistry and organic synthesis.

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